2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide
Description
This compound is a pyrimidinone-based acetamide derivative characterized by a 5-cyano group, a 4-fluorophenyl substituent at position 2 of the pyrimidinone ring, and an N-linked 3,4-dimethoxyphenyl acetamide moiety. Its molecular formula is C₂₂H₁₉FN₄O₄ (assuming structural similarity to analogs in ), with a molecular weight of approximately 426.42 g/mol. The 3,4-dimethoxyphenyl group introduces electron-donating methoxy substituents, which may enhance solubility and influence binding interactions compared to halogenated or alkylated analogs.
Properties
IUPAC Name |
2-[5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O4/c1-29-17-8-7-16(9-18(17)30-2)25-19(27)12-26-20(13-3-5-15(22)6-4-13)24-11-14(10-23)21(26)28/h3-9,11H,12H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHPROHZTTUABJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN2C(=NC=C(C2=O)C#N)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine core, introduction of the thioether linkage, and attachment of the cycloheptyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, efficient reaction pathways, and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones.
Reduction: The carbonyl groups in the purine ring can be reduced to alcohols.
Substitution: The cycloheptyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group may yield sulfoxides or sulfones, while reduction of the carbonyl groups may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It may have potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. The purine core may bind to enzymes or receptors, modulating their activity. The thioether linkage and cycloheptyl group may enhance its binding affinity and selectivity. The exact pathways and targets involved depend on the specific biological context.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Substituent Effects on Solubility :
- The 3,4-dimethoxyphenyl group in the target compound likely improves aqueous solubility compared to halogenated analogs (e.g., 4-chlorophenyl in Compound 9 or 4-fluorophenyl in BI81585 ), due to the electron-donating methoxy groups.
- In contrast, thioether-linked analogs (e.g., Compounds 8–12 in ) exhibit higher molecular weights (>550 g/mol) and reduced solubility .
Thermal Stability: Pyrimidinone derivatives with rigid aromatic substituents (e.g., 4-fluorophenyl, phenyl) consistently show high melting points (>300°C), suggesting strong crystalline packing . The target compound is inferred to share this property.
Biological Activity :
- Analogs with 4-fluorophenyl groups (e.g., Compound 11, ) demonstrate dual kinase inhibition, implying the target compound may retain similar activity .
- The 3,4-dimethoxyphenyl moiety could enhance binding to hydrophobic kinase pockets, as seen in other methoxy-substituted pharmaceuticals .
Detailed Research Findings
Pharmacological Implications
While direct activity data are unavailable, structural parallels suggest:
- Kinase Inhibition: The pyrimidinone core and fluorophenyl group are critical for EGFR/BRAFV600E binding, as demonstrated in .
- Metabolic Stability : The dimethoxyphenyl group may reduce oxidative metabolism compared to alkylated analogs (e.g., BI81585’s isopropyl group) .
Biological Activity
The compound 2-[5-cyano-2-(4-fluorophenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3,4-dimethoxyphenyl)acetamide is a member of the pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 408.42 g/mol. The structure includes a pyrimidine ring substituted with a cyano group and a fluorophenyl moiety, contributing to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 408.42 g/mol |
| IUPAC Name | This compound |
| InChI Key | RYGCQQFJTNJEIY-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. For example, the formation of the pyrimidine core can be achieved through condensation reactions followed by cyclization under acidic or basic conditions.
Anticancer Activity
Recent studies have indicated that compounds related to this structure exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit key enzymes involved in cancer cell proliferation. The mechanism often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell survival and proliferation.
A study demonstrated that similar compounds could induce apoptosis in cancer cells by increasing the levels of acetylated histones, leading to cell cycle arrest and eventual cell death .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes such as kinases and HDACs. These enzymes are critical in various signaling pathways associated with cancer and other diseases. The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access.
Case Studies
- Antitumor Efficacy : A case study involving a related compound demonstrated potent activity against human myelodysplastic syndrome cell lines, showcasing its potential as an anticancer agent through in vitro assays .
- Enzyme Interaction : In another study, the compound was tested for its inhibitory effects on various HDAC isoforms, revealing IC50 values that suggest strong inhibitory potential .
Research Findings
Recent quantitative structure-activity relationship (QSAR) studies highlighted that modifications in the chemical structure significantly affect biological activity. For example:
- Lipophilicity : Increasing lipophilicity through alkoxy substitutions enhances bioavailability and efficacy against cancer cells.
- Electronic Properties : Variations in electronic characteristics of substituents influence enzyme binding affinity and selectivity.
Q & A
Q. What are the critical steps for optimizing the synthetic route of this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step organic reactions, including condensation, substitution, and reduction steps. Key considerations:
- Catalyst selection : Use of Lewis acids (e.g., Fe powder in ) or condensing agents to enhance reaction efficiency.
- Temperature control : Exothermic reactions (e.g., nitration or sulfonation) require precise thermal regulation to avoid side products.
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) improve solubility of intermediates ().
- pH management : Acidic conditions (e.g., HCl) stabilize intermediates during reduction steps ().
Yield improvements (>50%) are achievable via iterative purification (e.g., column chromatography) and real-time monitoring (TLC/HPLC) .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural integrity?
- Methodological Answer :
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., fluorophenyl at C2, cyano at C5) and dihydropyrimidine ring conformation ().
- LC-MS : Validates molecular weight (e.g., m/z 482.51 in ) and detects impurities.
- X-ray crystallography : Resolves stereochemical ambiguities in the acetamide and dimethoxyphenyl moieties ().
- IR spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2200 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict structure-activity relationships (SAR) for this compound’s biological targets?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., dihydrofolate reductase) or receptors. The fluorophenyl group’s electronegativity enhances binding to hydrophobic pockets ().
- QSAR models : Correlate substituent effects (e.g., methoxy vs. chloro groups) with bioactivity data. For example, 3,4-dimethoxyphenyl enhances solubility but may reduce membrane permeability ().
- MD simulations : Assess stability of the dihydropyrimidine ring in aqueous environments, critical for in vivo efficacy .
Q. What experimental strategies resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Dose-response standardization : Use consistent molar concentrations (e.g., IC50 values) to compare enzyme inhibition assays ().
- Control experiments : Rule off-target effects via knockout cell lines or competitive binding assays.
- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., pyrido[3,2-d]pyrimidines in ) to identify trends.
Example: Discrepancies in cytotoxicity may arise from variations in cell line viability protocols .
Q. What mechanistic hypotheses explain this compound’s potential enzyme inhibition or receptor modulation?
- Methodological Answer :
- Enzyme inhibition : The 6-oxo-1,6-dihydropyrimidine scaffold mimics natural substrates (e.g., thymidine), competitively inhibiting kinases or oxidoreductases ().
- Receptor antagonism : The 4-fluorophenyl group’s π-π stacking with aromatic residues (e.g., Tyr in GPCRs) may block ligand binding ().
- Allosteric modulation : The dimethoxyphenyl moiety’s bulkiness could induce conformational changes in target proteins ().
Validation via mutagenesis studies or cryo-EM is recommended .
Cross-Disciplinary Applications
Q. How can this compound be applied in chemical biology or materials science?
- Methodological Answer :
- Chemical probes : Functionalize with biotin tags for pull-down assays to identify protein targets ().
- Supramolecular assemblies : The acetamide moiety’s hydrogen-bonding capacity enables design of self-assembling nanomaterials ().
- Photodynamic therapy : Modify the pyrimidine ring with photosensitizers (e.g., porphyrins) for ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
